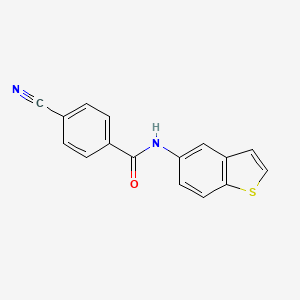

N-(1-benzothiophen-5-yl)-4-cyanobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzothiophen-5-yl)-4-cyanobenzamide is a compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together.

Mecanismo De Acción

Target of Action

The primary target of N-(1-Benzothiophen-5-yl)-4-Cyanobenzamide is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain by regulating voltage-gated calcium and sodium channels .

Mode of Action

This compound interacts with CRMP2, potentially decreasing its phosphorylation level in cortical tissues . This interaction can influence the function of voltage-gated calcium and sodium channels, which are essential for nociceptive signal transmission .

Biochemical Pathways

The compound’s interaction with CRMP2 affects the biochemical pathways related to pain signaling. Specifically, it influences the function of CaV2.2 and NaV1.7, two voltage-gated ion channels essential for nociceptive signal transmission . The modulation of these channels can alter the transmission of pain signals, potentially providing relief from chronic pain .

Pharmacokinetics

The compound’s affinity towards its target, as well as its potential to cross the blood-brain barrier, suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The interaction of this compound with CRMP2 can lead to changes in the function of voltage-gated calcium and sodium channels. This can result in altered pain signaling, potentially providing relief from chronic pain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-4-cyanobenzamide typically involves coupling reactions and electrophilic cyclization reactions. One common method is the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions using palladium catalysts. These methods are optimized for high yield and purity, ensuring that the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-benzothiophen-5-yl)-4-cyanobenzamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated benzothiophene derivatives.

Aplicaciones Científicas De Investigación

N-(1-benzothiophen-5-yl)-4-cyanobenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of organic semiconductors for electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)

Comparación Con Compuestos Similares

Similar Compounds

Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

Tiquizium Bromide: Another thiophene derivative used as an antispasmodic.

Dorzolamide: A thiophene-containing drug used to treat glaucoma.

Uniqueness

N-(1-benzothiophen-5-yl)-4-cyanobenzamide is unique due to its specific structural features, such as the presence of both a benzothiophene ring and a cyanobenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

N-(1-benzothiophen-5-yl)-4-cyanobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. Its structure comprises a benzothiophene moiety linked to a cyanobenzamide group, which is known for its ability to interact with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound possess significant antitumor properties. For instance, research on related benzimidazole and benzothiazole derivatives has demonstrated their effectiveness in inhibiting the proliferation of cancer cells across various lines, including human lung cancer cell lines such as A549, HCC827, and NCI-H358. The mechanism of action appears to involve DNA binding, where these compounds predominantly interact with the minor groove of AT-DNA, either as monomers or in higher-order aggregates .

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| 5 | A549 | 6.26 ± 0.33 | High |

| 6 | NCI-H358 | 6.48 ± 0.11 | High |

| 9 | HCC827 | 20.46 ± 8.63 | Moderate |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data yet to be determined for this specific compound.

Antimicrobial Activity

In addition to its antitumor properties, this compound may also exhibit antimicrobial activity. Studies have shown that related compounds demonstrate significant efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The evaluation of antimicrobial activity typically employs broth microdilution methods according to CLSI guidelines .

Case Study 1: Antitumor Efficacy

In a controlled study evaluating the antitumor efficacy of various benzothiazole derivatives, it was found that compound 5 , which shares structural similarities with this compound, exhibited high cytotoxicity in 2D assays against A549 and NCI-H358 cell lines. The study emphasized the need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity towards normal cells like MRC-5 lung fibroblasts .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the presence of specific functional groups in the benzothiophene structure could influence the binding affinity and interaction dynamics with DNA. This insight is crucial for the rational design of new derivatives with improved therapeutic profiles.

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-11-1-3-12(4-2-11)16(19)18-14-5-6-15-13(9-14)7-8-20-15/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZOFRDYIDEFKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.